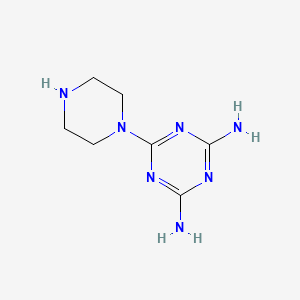

s-Triazine, 2,4-diamino-6-(1-piperazinyl)-

Description

Contextualization of the s-Triazine Scaffold as a Privileged Structure in Contemporary Chemical Science

The 1,3,5-triazine (B166579), or s-triazine, ring is a six-membered heterocyclic motif containing three nitrogen atoms at alternating positions. In the realm of medicinal globalscitechocean.com chemistry, the s-triazine scaffold is widely recognized as a "privileged structure". This designation is attri nih.govmdpi.combuted to its remarkable versatility, enabling it to bind to a wide array of biological targets with high affinity and specificity. The inherent stability of researchgate.netuax.com the triazine ring in biological environments, coupled with its capacity for straightforward chemical modification at the 2, 4, and 6 positions, has cemented its status as a foundational element in the design of novel therapeutic agents.

The synthetic accessibi researchgate.netnih.govlity of s-triazine derivatives, often commencing from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the systematic and sequential introduction of various nucleophiles. This facile derivatizatio nih.govijcrt.orgn facilitates the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. Consequently, the s-triaz nih.govine core is embedded in a multitude of commercially available drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

Table 1: Prominent Bi researchgate.netrsc.orgological Activities Associated with the s-Triazine Scaffold

| Biological Activity | Reference |

|---|---|

| Anticancer | |

| Antiviral | |

| Antim ajprr.commdpi.comicrobial | |

| A mdpi.comntifungal |

Sigajprr.commdpi.comnificance of Piperazine-Substituted s-Triazines in Synthetic Organic Chemistry and Mechanistic Biological Studies

The incorporation of a piperazine (B1678402) moiety onto the s-triazine scaffold introduces a unique set of physicochemical and pharmacological properties that have proven to be highly advantageous in drug design. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, can significantly influence the solubility, polarity, and basicity of the parent molecule. These properties are crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

From a synthetic organic chemistry perspective, the piperazine ring offers a versatile handle for further chemical elaboration. The secondary amine in the piperazine ring can be readily functionalized with a wide range of substituents, allowing for the systematic investigation of structure-activity relationships (SAR). This has led to the devel researchgate.netopment of extensive libraries of piperazine-substituted s-triazines, each with subtly different biological activities.

In mechanistic biologic mdpi.comal studies, piperazine-substituted s-triazines have emerged as valuable molecular probes. Their ability to interact with a variety of biological targets, including enzymes and receptors, has been instrumental in elucidating complex biological pathways. For instance, specific de researchgate.netrivatives have been shown to act as potent inhibitors of kinases, proteases, and other enzymes implicated in disease pathogenesis. The piperazine moiety oft mdpi.comresearchgate.neten plays a critical role in establishing key binding interactions within the active site of these biological targets.

Table 2: Selected Exa nih.govmples of Piperazine-Substituted s-Triazines in Research | Compound Type | Research Focus | Reference | | --- | --- | | Triazine-piperazine hybrids | Anticancer activity | | | Piperazine-containing nih.gov s-triazines | Antimicrobial studies | | | 1,3,5-Triazine deriva researchgate.nettives with piperazine | Anti-Potato Virus Y (PVY) activity | |

Acamdpi.comdemic and Research Trajectories for "s-Triazine, 2,4-diamino-6-(1-piperazinyl)-" and Related Systems

The academic and research landscape for "s-Triazine, 2,4-diamino-6-(1-piperazinyl)-" and its analogues is characterized by a dynamic and multidisciplinary approach. Current research efforts are largely concentrated on the synthesis and biological evaluation of novel derivatives with enhanced potency and selectivity against specific disease targets. The diamino substitution acs.orgrsc.orgat the 2 and 4 positions of the s-triazine ring is a key structural feature that has been shown to be important for various biological activities.

A significant trend in acs.orgnih.govmdpi.comthe field is the development of hybrid molecules that combine the s-triazine scaffold with other pharmacologically active moieties. This strategy aims to cre nih.govate multifunctional agents that can modulate multiple biological targets simultaneously, a particularly promising approach for the treatment of complex diseases such as cancer and infectious diseases.

Furthermore, there is a nih.gov growing interest in the application of computational modeling and structure-based drug design to guide the synthesis of new "s-Triazine, 2,4-diamino-6-(1-piperazinyl)-" derivatives. These in silico methods allow for the prediction of binding affinities and the rational design of molecules with improved pharmacological profiles, thereby accelerating the drug discovery process.

Future research is expected to further explore the therapeutic potential of this compound class in a wider range of diseases. Efforts will likely focus nih.govuax.com on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as investigating their mechanisms of action at the molecular level. The continued exploration of the rich chemical space around the "s-Triazine, 2,4-diamino-6-(1-piperazinyl)-" core holds immense promise for the discovery of next-generation therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

21840-23-3 |

|---|---|

Molecular Formula |

C7H13N7 |

Molecular Weight |

195.23 g/mol |

IUPAC Name |

6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |

InChI Key |

KIBBUGBJMBIZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Molecular Design and Structure Activity Relationship Sar Studies of S Triazine, 2,4 Diamino 6 1 Piperazinyl Analogues

Rational Design Principles for Piperazinyl-s-Triazine Derivatives

A common strategy involves using the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-s-triazine) as the starting material. The differential reactivity of the chlorine atoms, which can be controlled by temperature, allows for the sequential introduction of various nucleophiles, including piperazine (B1678402) derivatives. This step-wise substitution enables the creation of diverse libraries of compounds with tailored biological activities isca.me.

For instance, in the design of novel antibacterial agents, the s-triazine scaffold has been linked to various N-substituted piperazine derivatives to identify compounds with potent antimicrobial activity isca.me. Similarly, in the development of antiviral agents, lead optimization of existing antiviral drugs has been achieved by incorporating the piperazine moiety into the s-triazine scaffold, resulting in compounds with significant efficacy mdpi.com. The design process often involves considering the spatial arrangement and electronic properties of the substituents to optimize interactions with specific biological targets.

Impact of Substituent Variation on Molecular Functionality and Bioactivity

The biological activity of piperazinyl-s-triazine derivatives can be significantly modulated by varying the substituents on both the piperazine ring and the s-triazine core. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

The piperazine ring and its N-substituents play a crucial role in determining the biological activity of s-triazine derivatives. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.

The nature of the substituent at the N-position of the piperazine ring has a profound impact on the compound's bioactivity. For example, in a series of antimicrobial s-triazine derivatives, compounds bearing an N-acetyl piperazine and an N-benzhydryl piperazine showed enhanced activity against E. coli isca.me. In another study, the introduction of a 1-(2-pyridyl) piperazine derivative to the s-triazine nucleus resulted in a compound with significant antibacterial activity against Escherichia coli .

Furthermore, the replacement of a morpholine group with a piperazine in certain anticancer compounds led to a significant reduction in inhibitory activity, highlighting the sensitivity of this region to structural changes. However, subsequent N-acetylation of the piperazine restored the potent inhibitory activity, demonstrating the critical role of the N-substituent in modulating the compound's interaction with its biological target nih.gov.

The following table summarizes the impact of various N-substitutions on the piperazine moiety on the antimicrobial activity of s-triazine derivatives.

| N-Substituent on Piperazine | Target Organism | Observed Activity |

| N-acetyl | E. coli | Enhanced activity isca.me |

| N-benzhydryl | E. coli | Enhanced activity isca.me |

| 1-(2-pyridyl) | Escherichia coli | Potent antibacterial activity |

Derivatization of the amino groups on the s-triazine core is another key strategy for modulating the biological activity of these compounds. The amino groups can serve as hydrogen bond donors and can be substituted with various functionalities to optimize ligand-target interactions.

Structure-activity relationship studies have shown that the nature of the substituent on the amino groups can significantly influence the compound's potency and selectivity. For instance, in a series of anticancer 1,3,5-triazine (B166579) derivatives, the substitution of the s-triazine ring with morpholine and aniline rings was found to increase the ligand's potency in inhibiting the EGFR enzyme nih.gov.

In a study of s-triazine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs), the replacement of a naphthalene moiety attached to an amino group with a benzene moiety abolished the inhibitory effects. However, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring restored the inhibitory activity on both ENT1 and ENT2 polyu.edu.hk. This highlights the importance of the size, shape, and electronic properties of the substituents on the amino groups for effective ligand-target binding.

The table below illustrates the effect of amino group derivatization on the biological activity of s-triazine analogues.

| Amino Group Substituent | Biological Target | Effect on Activity |

| Morpholine and Aniline | EGFR enzyme | Increased inhibitory potency nih.gov |

| Naphthalene | ENTs | Essential for inhibitory activity polyu.edu.hk |

| Benzene | ENTs | Abolished inhibitory activity polyu.edu.hk |

| m-methyl-benzene | ENT1 and ENT2 | Restored inhibitory activity polyu.edu.hk |

| p-ethyl-benzene | ENT1 and ENT2 | Restored inhibitory activity polyu.edu.hk |

| p-oxymethyl-benzene | ENT1 and ENT2 | Restored inhibitory activity polyu.edu.hk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for s-Triazine, 2,4-diamino-6-(1-piperazinyl)- and Related Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies are valuable tools in drug design for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects mdpi.comfrontiersin.org.

Several QSAR studies have been conducted on s-triazine derivatives to elucidate the structural requirements for their biological activities. For instance, a QSAR study on a series of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR) identified several molecular descriptors that are crucial for their inhibitory activity nih.gov. These descriptors included kappa (¹κ), chi (³χ), the x-component of the dipole moment (μ(x)), the Coulson charge (q(N)) on a specific nitrogen atom of the triazine ring, and the total energy (E(T)) nih.gov. The developed QSAR model, a four-parameter linear equation, showed a good correlation between the calculated descriptors and the observed DHFR inhibitory activity, with a squared correlation coefficient (R²) of 0.7697 nih.gov.

In another study, 3D-QSAR models were developed for a series of 6,N²-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity against breast cancer cells nih.govnih.gov. These models help in understanding the three-dimensional structural features that are important for the observed anticancer activity and can guide the design of more potent analogues.

The application of QSAR modeling in the study of s-triazine derivatives provides valuable insights into their mechanism of action and facilitates the rational design of new compounds with improved therapeutic potential.

Mechanistic Investigations of Biological and Biochemical Interactions Involving S Triazine, 2,4 Diamino 6 1 Piperazinyl

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of s-triazine derivatives are a direct consequence of their interactions with specific molecular targets. Research has focused on understanding these binding mechanisms to elucidate their therapeutic potential.

Enzyme Inhibition Studies (e.g., DHFR, MAO-A and -B, PI3K) and Kinetic Analysis

Derivatives of s-triazine have been identified as potent inhibitors of various enzymes crucial for cellular function and proliferation. While specific kinetic data for s-Triazine, 2,4-diamino-6-(1-piperazinyl)- is not extensively detailed in the available literature, studies on closely related compounds provide significant insights into its potential inhibitory activities.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it a prime target for anticancer and antimicrobial agents. mdpi.com A series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2-substituted-phenyl)-s-triazines have been studied for their inhibition of DHFR from bovine liver and murine tumor cells. nih.gov These studies highlight that substitutions on the phenyl ring significantly influence inhibitory activity, suggesting that the specific substitution pattern on the s-triazine core is critical for enzyme binding. nih.gov

Monoamine Oxidase A and B (MAO-A and -B): The s-triazine scaffold has been investigated for its potential to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. nih.gov The inhibitory activity is dependent on the nature of the substituents on the triazine ring. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is a critical signaling pathway involved in cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. nih.gov Several s-triazine derivatives have been developed as PI3K inhibitors. For instance, ZSTK474, a 2,4-disubstituted s-triazine derivative, is a known PI3K inhibitor. nih.gov The presence of six-membered nitrogen-containing heterocycles like piperazine (B1678402) on the triazine moiety has been noted to be beneficial for antitumor activity, suggesting that s-Triazine, 2,4-diamino-6-(1-piperazinyl)- could exhibit inhibitory activity against PI3K. nih.govmdpi.com

While detailed kinetic analyses for the specific compound are sparse, the general principle of enzyme inhibition involves the binding of the inhibitor to the enzyme's active site, which can be competitive, non-competitive, or uncompetitive. mdpi.comresearchgate.netnih.gov The determination of kinetic parameters such as the inhibition constant (Ki) is crucial for understanding the potency and mechanism of inhibition. mdpi.comresearchgate.netnih.gov

Receptor Ligand Interactions: Mechanistic Insights into Serotonin (B10506) and Dopamine (B1211576) System Modulations

The s-triazine scaffold has been a focus in the development of ligands for various receptors, particularly within the central nervous system.

Serotonin Receptors: Numerous 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their affinity towards serotonin receptors, especially the 5-HT6 receptor, which is a promising target for cognitive disorders like Alzheimer's disease. researchgate.netnih.govnih.govresearchgate.net For example, a derivative, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was identified as a potent 5-HT6 receptor antagonist with a Ki value of 11 nM. nih.govnih.govresearchgate.net Another compound, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, also showed high affinity for the 5-HT6 receptor with a Ki of 13 nM. nih.govnih.gov These studies indicate that the piperazine moiety plays a crucial role in receptor binding. Many of these derivatives display high selectivity for the 5-HT6 receptor over other serotonin receptors like 5-HT2A and 5-HT7. researchgate.netnih.govnih.gov

Dopamine Receptors: The affinity of s-triazine derivatives for dopamine receptors, specifically the D2 receptor, has also been investigated as a measure of potential off-target effects that could lead to undesirable side effects. researchgate.netnih.govnih.gov Generally, many of the synthesized 5-HT6 receptor ligands show lower affinity for the D2 receptor, indicating a degree of selectivity. researchgate.netnih.govnih.gov

The table below summarizes the receptor binding affinities of some representative s-triazine derivatives.

| Compound | Target Receptor | Ki (nM) |

| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | 11 |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | 13 |

In Vitro Cellular and Biochemical Activity Profiles

The therapeutic potential of s-Triazine, 2,4-diamino-6-(1-piperazinyl)- and its analogs has been further explored through a variety of in vitro assays to determine their efficacy against various pathogens and cancer cells.

Antimicrobial Efficacy and Mechanisms of Action (Antibacterial, Antifungal, Antiviral, Anti-TB)

The s-triazine core is a versatile pharmacophore for the development of antimicrobial agents. nih.govnih.gov

Antibacterial and Antifungal Activity: Various derivatives of s-triazine have demonstrated significant antibacterial and antifungal properties. researchgate.netresearchgate.netresearchgate.netnih.gov Their efficacy is often attributed to the specific substituents on the triazine ring. researchgate.netresearchgate.net For instance, the introduction of hydroxyl, methoxy, nitro, chloro, and bromo groups can enhance antimicrobial activity. researchgate.net Some s-triazine derivatives have shown noteworthy activity against bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans. researchgate.netnih.govnih.gov The proposed mechanism of action for piperazine-based antimicrobial polymers involves electrostatic interaction between the positively charged quaternary ammonium (B1175870) group and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

Antiviral Activity: The s-triazine scaffold has also been associated with antiviral properties, including anti-HIV activity. nih.govresearchgate.net

Anti-TB Activity: A triazine derivative, FTSD2, has shown potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains, with minimal cytotoxic effects on macrophages. mdpi.com This highlights the potential of the s-triazine scaffold in developing new antitubercular drugs. mdpi.com

Antiproliferative and Anticancer Mechanisms at the Cellular Level (e.g., Topoisomerase, Kinase Inhibition)

The s-triazine framework is a key component in several anticancer agents. nih.govmdpi.com The presence of a piperazine group is often considered beneficial for antitumor activity. nih.govmdpi.com

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription, making them excellent targets for cancer therapy. nih.gov Certain s-triazine derivatives have been identified as topoisomerase II inhibitors. nih.govnih.govresearchgate.net For example, 4-amino-6-(phenylamino)-1,3,5-triazines have been discovered as monocyclic human topoisomerase IIα inhibitors that target the ATP binding site. researchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their inhibition is a major strategy in cancer treatment. ijpras.com Di-substituted s-triazine derivatives are known to inhibit various kinases, including Bruton's tyrosine kinase and focal adhesion kinase. nih.gov Tri-substituted s-triazines can inhibit the epidermal growth factor receptor and phosphatidylinositol-3-kinase (PI3K). nih.gov The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile has shown remarkable activity against the melanoma MALME-3M cell line with a GI50 of 3.3 x 10-8 M. nih.gov

The table below presents the antiproliferative activity of a representative s-triazine derivative.

| Compound | Cell Line | Activity | Value |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M | GI50 | 3.3 x 10-8 M |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M | TGI | 1.1 x 10-6 M |

Anti-Parasitic and Anti-Malarial Actions at the Molecular and Cellular Level

The s-triazine scaffold has also shown promise in the development of agents against parasitic diseases.

Anti-Malarial Activity: Triazine-acridine hybrids have been evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com Bis-1,2,4-triazine compounds have demonstrated rapid and potent activity against all blood stages of the malaria parasite. nih.govmalariaworld.org

Anti-Schistosomal Activity: Schistosomiasis is a major parasitic disease, and there is a need for new therapeutic agents. wellcomeopenresearch.orgnih.gov The 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising chemical scaffold with broad anti-schistosomal activities. wellcomeopenresearch.orgnih.gov Compounds containing this core have shown significant effects on the motility and egg production of adult Schistosoma mansoni worms. wellcomeopenresearch.orgnih.gov This activity is thought to be mediated through the inhibition of histone methyltransferase. wellcomeopenresearch.orgnih.gov

Modulation of Specific Biological Pathways by s-Triazine, 2,4-diamino-6-(1-piperazinyl)- Analogues

Analogues of s-triazine, 2,4-diamino-6-(1-piperazinyl)- have garnered significant scientific interest due to their potential to modulate various biological pathways, a characteristic that underpins their therapeutic potential, particularly in oncology. The core structure, featuring a 2,4-diamino-1,3,5-triazine scaffold, serves as a versatile platform for chemical modifications. These modifications, especially at the piperazine moiety and other positions on the triazine ring, have been shown to significantly influence the biological activity and target specificity of these compounds. Research has predominantly focused on their anticancer properties, revealing that these analogues can interfere with critical cellular processes such as cell proliferation, survival, and metabolism through the inhibition of key enzymes and signaling pathways.

Anticancer Activity and Structure-Activity Relationship (SAR)

A substantial body of research has been dedicated to synthesizing and evaluating the in vitro antitumor activity of various 2,4-diamino-1,3,5-triazine derivatives. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and tested for their antitumor activity. Within this series, the analogue 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile demonstrated remarkable activity against the melanoma MALME-3 M cell line, with a GI50 value of 3.3 x 10⁻⁸ M and a TGI value of 1.1 x 10⁻⁶ M, marking it as a promising candidate for further investigation. nih.govresearchgate.net

Another study focused on the solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. The results highlighted that substitutions on the triazine ring significantly impact cytotoxic efficacy. Notably, the introduction of a piperazine group in 4-Phenyl-6-(piperazin-1-yl)-N-p-tolyl-1,3,5-triazin-2-amine led to it being the most potent inhibitor against K562, PC-3, and HO8910 cancer cell lines, with IC50 values of 1.01, 2.23, and 1.06 μM, respectively. acs.org The closely related 1-methylpiperazine analogue also showed comparable potency against the K562 cell line with an IC50 of 3.36 μM. acs.org

Furthermore, hybrid molecules combining the 2,4-diamino-1,3,5-triazine scaffold with imino-coumarins have been synthesized and evaluated. In one such study, analogues substituted with a bulky and lipophilic 4-phenylpiperazine moiety at the 6-position of the triazine ring displayed the highest cytotoxic activity against a panel of five human cancer cell lines. mdpi.com

The following table summarizes the anticancer activity of selected s-Triazine, 2,4-diamino-6-(1-piperazinyl)- analogues:

| Compound Name | Cancer Cell Line | Activity (IC50/GI50) |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3 M | 3.3 x 10⁻⁸ M (GI50) |

| 4-Phenyl-6-(piperazin-1-yl)-N-p-tolyl-1,3,5-triazin-2-amine | K562 | 1.01 μM (IC50) |

| 4-Phenyl-6-(piperazin-1-yl)-N-p-tolyl-1,3,5-triazin-2-amine | PC-3 | 2.23 μM (IC50) |

| 4-Phenyl-6-(piperazin-1-yl)-N-p-tolyl-1,3,5-triazin-2-amine | HO8910 | 1.06 μM (IC50) |

| 1-methylpiperazine analogue of 4-Phenyl-6-(piperazin-1-yl)-N-p-tolyl-1,3,5-triazin-2-amine | K562 | 3.36 μM (IC50) |

Enzyme Inhibition

The mechanism of action for many s-triazine analogues involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Consequently, dual inhibitors of PI3K and mTOR are considered a promising strategy in cancer therapy. nih.gov A number of s-triazine derivatives have been identified as potent inhibitors of this pathway. nih.govbohrium.comresearchgate.netacs.org

For example, Bimiralisib (PQR309) , a compound with a 4,6-dimorpholino-1,3,5-triazine core, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. nih.govresearchgate.netacs.org While not a direct piperazinyl analogue, its development was inspired by triazine-based PI3K inhibitors and highlights the potential of the s-triazine scaffold in targeting this pathway. Another study detailed the design and synthesis of novel substituted triazines bearing a benzimidazole (B57391) scaffold as dual PI3K/mTOR inhibitors, with most analogues exhibiting IC50 values in the nanomolar range against PI3Kα and mTOR kinases. bohrium.com One notable compound from a different study, 4f , which is a mono(dimethylpyrazolyl)-s-triazine derivative, showed potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade, with an EGFR inhibitory IC50 value of 61 nM. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. snv63.ru The 2,4-diamino-s-triazine structure is a known feature of non-classical antifolates that can inhibit DHFR. snv63.rursc.org Research has explored 2,4-diamino-s-triazines with masked covalent labeling groups as potential irreversible DHFR inhibitors. rsc.org Additionally, analogues of cycloguanil, which feature a 1-aryl-2,4-diamino-1,6-dihydrotriazine structure, have been investigated as dual inhibitors of parasitic and human DHFR. mdpi.com

PIM1 Kinase Inhibition:

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in promoting cell survival and proliferation. A study on functionalized 2,4-diamino-1,3,5-triazines identified a compound, 5b , which demonstrated inhibitory activity against PIM1 kinase with an IC50 of 1.18 µg/mL. ijpras.com This finding suggests that the 2,4-diamino-1,3,5-triazine scaffold can be a starting point for developing PIM1 kinase inhibitors.

The following table presents data on the enzyme inhibitory activity of selected s-triazine analogues:

| Compound/Analogue Class | Target Enzyme(s) | Activity (IC50) |

| Substituted triazines with benzimidazole scaffold | PI3Kα / mTOR | Nanomolar range |

| 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) | EGFR | 61 nM |

| 5b (a 6-aryl-2,4-diamino-1,3,5-triazine derivative) | PIM1 Kinase | 1.18 µg/mL |

| 1-aryl-2,4-diamino-1,6-dihydrotriazines (Cycloguanil analogues) | DHFR | Varies with analogue |

Computational and Theoretical Chemistry of S Triazine, 2,4 Diamino 6 1 Piperazinyl

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For s-triazine derivatives, DFT calculations are instrumental in elucidating the distribution of electron density, which is fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule can be more easily polarized and is generally more reactive researchgate.net. For instance, studies on similar fused triazine derivatives have shown that a small HOMO-LUMO energy gap is correlated with significant nonlinear optical (NLO) properties, indicating potential applications in materials science researchgate.net. The calculated polarizability (α) for some new triazine derivatives has been found in the range of 6.09–10.75 × 10⁻²⁴ esu researchgate.net.

DFT can also predict spectroscopic properties. For example, theoretical vibrational spectra (IR) can be calculated and compared with experimental data to confirm the molecular structure. Furthermore, analysis of the molecular electrostatic potential (MEP) map, generated through DFT, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Key Electronic Properties of s-Triazine Derivatives from DFT Calculations

| Property | Significance | Typical Findings for Triazine Derivatives |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. | Localized on the amino and piperazinyl substituents. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Primarily distributed over the s-triazine ring. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | Small gaps are associated with higher reactivity and potential NLO properties researchgate.net. |

| Polarizability (α) | Measures the molecule's response to an external electric field. | Values for some derivatives range from 6.09–10.75 × 10⁻²⁴ esu researchgate.net. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes of s-triazine, 2,4-diamino-6-(1-piperazinyl)- and its interactions with biological macromolecules over time nih.govmdpi.com. These simulations are crucial for understanding how the ligand binds to and affects the function of proteins nih.govekb.eg.

In the context of ligand-protein interactions, MD simulations are used to assess the stability of the docked complex. By simulating the complex in a solvated environment for extended periods (e.g., 100 ns), researchers can analyze several parameters to confirm the stability of the binding ekb.eg.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is structurally stable ekb.eg.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. High fluctuations in the binding site could indicate an unstable interaction, whereas stable fluctuations suggest a consistent binding mode ekb.eg.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the protein-ligand complex that is accessible to the solvent. Consistent SASA values point to a stable complex with sustained solvation dynamics ekb.eg.

These analyses provide a detailed picture of the dynamic behavior of the ligand within the protein's active site, confirming the stability of interactions predicted by molecular docking ekb.eg.

Intermolecular Interactions and Crystal Engineering: Hydrogen Bonding Networks and π-Stacking Phenomena

The principles of crystal engineering are applied to design solid-state structures with desired properties, which heavily rely on understanding and controlling intermolecular interactions acs.org. For s-triazine derivatives, the supramolecular architecture is primarily governed by hydrogen bonds and π-stacking interactions.

The s-triazine ring, with its nitrogen atoms, and the diamino and piperazinyl substituents, with their N-H groups, are potent sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and predictable networks. Common hydrogen bonding motifs observed in the crystal structures of related compounds include N-H···N and C-H···N interactions acs.org. These interactions organize molecules into extended chains, layers, or more complex three-dimensional frameworks mdpi.com.

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient s-triazine rings and other aromatic systems can play a significant role in stabilizing the crystal packing. These interactions are crucial in the formation of columnar or layered structures, which can be important for applications in materials science, such as nonlinear optics acs.org. The interplay of these weak intermolecular forces dictates the final crystal structure and, consequently, the material's physical properties acs.org.

Table 2: Common Intermolecular Interactions in s-Triazine Derivatives

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| N-H···N Hydrogen Bonds | Strong, directional interaction between amino/piperazinyl groups and triazine nitrogen atoms. | Formation of robust 1D, 2D, or 3D networks. |

| C-H···N Hydrogen Bonds | Weaker hydrogen bonds involving carbon atoms as donors. | Contribute to the stability and fine-tuning of the supramolecular assembly acs.org. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes layered or columnar packing arrangements acs.org. |

| Herringbone Pattern | A common packing motif for aromatic molecules. | Optimizes van der Waals and electrostatic interactions acs.org. |

In Silico Prediction of Molecular Behavior and Receptor Binding Affinity (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex ijsdr.org. For s-Triazine, 2,4-diamino-6-(1-piperazinyl)-, molecular docking is extensively used to predict its binding affinity and interaction mode with various biological targets, such as enzymes and receptors japsonline.comfip.org.

The process involves placing the ligand (the s-triazine derivative) into the binding site of a target protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energy values typically indicate a more favorable and stable interaction researchgate.netresearchgate.net.

Docking studies on various s-triazine derivatives have shown their potential to inhibit key enzymes in disease pathways. For example, derivatives have been docked into the active sites of dihydrofolate reductase (DHFR), histone deacetylase 6 (HDAC6), and various kinases like EGFR, PI3K, and mTOR researchgate.netjapsonline.comresearchgate.nettapchikhoahochongbang.vn. These studies reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the active site nih.gov. The triazine core, along with its substituents, often plays a vital role in forming these stabilizing interactions nih.gov. For example, the hydrogen bonds formed by the triazine structure with residues like Gly313, Arg283, Tyr224, and Tyr228 were found to be important for inhibitor interaction nih.gov. The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent derivatives japsonline.com.

Table 3: Examples of Protein Targets for s-Triazine Derivatives in Molecular Docking Studies

| Protein Target | Biological Role | Key Finding from Docking |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Enzyme involved in nucleotide synthesis; a target for anticancer drugs japsonline.com. | s-Triazine derivatives can fit into the active site, mimicking the binding of the natural substrate japsonline.com. |

| Histone Deacetylase 6 (HDAC6) | Enzyme involved in epigenetic regulation; a cancer therapy target tapchikhoahochongbang.vn. | Novel s-triazine compounds showed strong binding interactions in the HDAC6 active site tapchikhoahochongbang.vn. |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine kinase involved in cell proliferation; a target in cancer treatment researchgate.netfip.org. | Derivatives showed potential to inhibit EGFR, with binding orientations similar to known inhibitors fip.org. |

| Matrix Metalloproteinase-10 (MMP-10) | Enzyme involved in tissue remodeling and cancer progression. | s-Triazine-based inhibitors show stable and consistent interactions within the MMP-10 active site ekb.eg. |

Advanced Analytical and Structural Characterization Methods for S Triazine, 2,4 Diamino 6 1 Piperazinyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of s-Triazine, 2,4-diamino-6-(1-piperazinyl)-. Both ¹H-NMR and ¹³C-NMR provide critical information about the molecular framework.

In ¹H-NMR spectroscopy, the chemical shifts, integration, and coupling patterns of proton signals allow for the precise assignment of each hydrogen atom in the molecule. The protons of the piperazine (B1678402) ring typically exhibit complex signals due to conformational exchange between equatorial and axial positions. tdx.cat These protons often appear as broad multiplets in the spectrum. The protons of the two amino groups (-NH₂) attached to the triazine ring generally produce a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for s-Triazine, 2,4-diamino-6-(1-piperazinyl)- in DMSO-d₆ Note: These are typical, estimated values. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Triazine Ring Carbons | ¹³C | 165 - 170 | 3 distinct signals for C2, C4, C6 |

| Piperazine Ring Carbons | ¹³C | ~45 - 50 | 2 signals for the CH₂ groups |

| Amino Group Protons | ¹H | ~6.5 (broad) | Singlet, 4H |

| Piperazine Ring Protons | ¹H | ~3.5 - 3.8 | Multiplet, 4H (adjacent to triazine) |

| Piperazine Ring Protons | ¹H | ~2.7 - 2.9 | Multiplet, 4H (adjacent to NH) |

| Piperazine NH Proton | ¹H | Variable (broad) | Singlet, 1H |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the exact molecular mass of s-Triazine, 2,4-diamino-6-(1-piperazinyl)- and to study its fragmentation patterns, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the elemental formula.

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation in a predictable manner. The mass spectra of related s-triazine compounds are often dominated by an intense molecular ion peak (M⁺). capes.gov.br The fragmentation of s-Triazine, 2,4-diamino-6-(1-piperazinyl)- is expected to involve several key pathways. A primary fragmentation event is the cleavage of the piperazine ring, which is a common pathway for piperazine-containing compounds. researchgate.net Other likely fragmentations include the loss of amino groups (-NH₂) or cleavage of the bond between the piperazine nitrogen and the triazine ring. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the triazine core, the two amino groups, and the piperazinyl substituent. capes.gov.brderpharmachemica.com

Table 2: Predicted Key Mass Spectrometry Fragments for s-Triazine, 2,4-diamino-6-(1-piperazinyl)- (Molecular Formula: C₇H₁₂N₈, Molecular Weight: 208.22 g/mol )

| m/z Value (predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 208 | [C₇H₁₂N₈]⁺ | Molecular Ion (M⁺) |

| 192 | [C₇H₁₀N₇]⁺ | Loss of NH₂ |

| 165 | [C₅H₇N₇]⁺ | Loss of C₃H₅ (from piperazine) |

| 124 | [C₃H₄N₆]⁺ | Triazine core with two amino groups |

| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |

| 43 | [C₂H₅N]⁺ | Fragment from piperazine ring cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in s-Triazine, 2,4-diamino-6-(1-piperazinyl)-. The IR spectrum will show distinct absorption bands corresponding to the vibrational modes of its structural components. The N-H stretching of the primary amino groups typically appears as a pair of bands in the region of 3300-3500 cm⁻¹. The characteristic stretching vibrations of the C=N and C-N bonds within the triazine ring are observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the piperazine ring and its connection to the triazine core will also produce signals in the fingerprint region (below 1500 cm⁻¹). irjse.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Diamino-s-triazine derivatives typically exhibit strong absorption bands in the ultraviolet region. researchgate.net These absorptions are due to π → π* and n → π* electronic transitions within the conjugated s-triazine ring system. The presence of amino and piperazinyl substituents, which act as auxochromes, influences the position and intensity of these absorption maxima (λₘₐₓ). researchgate.net

Table 3: Characteristic IR and UV-Vis Spectroscopic Data for s-Triazine, 2,4-diamino-6-(1-piperazinyl)-

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3300 - 3500 | N-H stretching (primary amines) |

| IR | 2850 - 3000 | C-H stretching (piperazine CH₂) |

| IR | ~1550 - 1600 | C=N stretching (triazine ring) |

| IR | ~1400 - 1480 | C-N stretching (triazine ring) |

| UV-Vis | ~205 - 230 | π → π* transition |

| UV-Vis | ~235 - 270 | n → π* transition |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination and Crystallographic Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For s-Triazine, 2,4-diamino-6-(1-piperazinyl)-, both single-crystal and powder XRD can be utilized.

Single-crystal X-ray diffraction, when suitable crystals can be grown, provides a precise 3D model of the molecule. mdpi.com This analysis yields detailed information on bond lengths, bond angles, and torsional angles. It also reveals the conformation of the piperazine ring (e.g., chair conformation) and the planarity of the triazine ring. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules, which dictate the crystal packing. researchgate.netsid.ir

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and determination of lattice parameters. irjse.inresearchgate.net

Table 4: Representative Crystallographic Data for a Substituted s-Triazine Derivative Note: Data is based on a similar published structure and serves as an example. mdpi.com

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368 |

| b (Å) | 11.9804 |

| c (Å) | 12.7250 |

| α (°) | 100.90 |

| β (°) | 107.95 |

| γ (°) | 109.63 |

| Volume (ų) | 1334.36 |

| Z (molecules/unit cell) | 2 |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Decomposition Pathways in Research Applications

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability and decomposition behavior of s-Triazine, 2,4-diamino-6-(1-piperazinyl)-. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

A TGA thermogram for this compound would indicate the temperature at which decomposition begins (onset temperature), providing a measure of its thermal stability. The analysis of s-triazine derivatives often shows multi-stage decomposition processes. mdpi.comnih.gov The initial mass loss might correspond to the decomposition or volatilization of the piperazinyl group, followed by the breakdown of the amino-substituted triazine ring at higher temperatures. The s-triazine ring itself is known to be quite thermally stable. uri.edu By analyzing the percentage of mass lost at each stage, researchers can propose a decomposition pathway and identify the nature of the residual material.

Table 5: Hypothetical Thermogravimetric Analysis (TGA) Data in a Nitrogen Atmosphere

| Parameter | Temperature (°C) / Value | Interpretation |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~250 - 270 °C | Indicates the start of thermal degradation. |

| Stage 1 Decomposition | ~270 - 350 °C | Possible loss of piperazine and amino groups. |

| Stage 1 Mass Loss | ~50 - 60% | Corresponds to the loss of side chains. |

| Stage 2 Decomposition | > 350 °C | Degradation of the triazine ring structure. |

| Final Residue at 600 °C | Variable | Depends on the final decomposition products. |

Exploration of Non Clinical and Material Science Applications of S Triazine, 2,4 Diamino 6 1 Piperazinyl Systems

Utilization in Polymer Science and Advanced Materials Development

The s-triazine, 2,4-diamino-6-(1-piperazinyl)- moiety has been instrumental in the synthesis of novel polymers and advanced materials. The presence of multiple reactive sites on the triazine ring enables the formation of highly cross-linked and thermally stable polymers.

Key Research Findings:

Polyamide Synthesis: Researchers have successfully synthesized a library of new s-triazine polyamides by reacting s-triazine dicarboxylic acid derivatives with various diamines, including piperazine (B1678402). rsc.org These polyamides have been evaluated for their thermal properties and potential as drug nanodelivery systems. rsc.org

Flame Retardant Materials: S-triazine derivatives have been incorporated into polypropylene composites to enhance their flame retardancy. mdpi.commdpi.com The nitrogen-rich structure of the triazine ring contributes to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer. mdpi.com

Dendrimer Construction: The trifunctional nature of the s-triazine core makes it an ideal building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. researchgate.netroyalsocietypublishing.org These dendrimers have been explored for applications in drug delivery and gene therapy. researchgate.netnih.gov

| Polymer Type | Key Features | Potential Applications |

|---|---|---|

| s-Triazine Polyamides | Good thermal stability | Drug delivery, advanced composites |

| Flame Retardant Polymers | High char yield, self-extinguishing properties | Electronics, construction materials |

| Triazine-based Dendrimers | Well-defined structure, multivalency | Drug delivery, catalysis, sensors |

Role in Agricultural Chemistry: Herbicidal and Insecticidal Mechanism Studies

The s-triazine core is a well-established pharmacophore in agricultural chemistry, with many commercial herbicides and insecticides based on this scaffold. mdpi.com Studies on s-triazine, 2,4-diamino-6-(1-piperazinyl)- and related compounds have provided valuable insights into their mechanisms of action.

Herbicidal Mechanism:

Triazine-based herbicides primarily act by inhibiting photosynthesis in susceptible plants. researchgate.net They bind to the D1 protein of the photosystem II (PSII) complex in chloroplasts, blocking the electron transport chain. researchgate.net This disruption leads to the production of reactive oxygen species, which cause lipid peroxidation and cell death. researchgate.net

Insecticidal Mechanism:

The insecticidal activity of s-triazine derivatives is often attributed to their ability to interfere with vital physiological processes in insects. nih.gov For example, some triazine-based insecticides have been shown to target the nervous system, while others disrupt molting or cuticle formation. mdpi.com Structure-activity relationship studies have shown that the nature of the substituents on the triazine ring plays a crucial role in determining the insecticidal potency and spectrum of activity. nih.gov

Application as Catalytic Reagents and Complexation Agents in Analytical Chemistry

The nitrogen atoms in the s-triazine ring and the piperazinyl group can act as ligands, allowing s-triazine, 2,4-diamino-6-(1-piperazinyl)- and its derivatives to form stable complexes with metal ions. This property has been exploited in the development of catalytic reagents and complexation agents for analytical applications.

Catalysis:

Triazine-based ligands have been used to synthesize coordination polymers with interesting catalytic properties. For instance, a 1D Ni(II) coordination polymer based on a hydrolyzed s-triazine ligand has been shown to exhibit both antibacterial and antifungal activity. mdpi.com

Analytical Chemistry:

The ability of s-triazine derivatives to selectively bind to metal ions has been utilized in the development of sensors and analytical methods for the detection of heavy metals and other environmental pollutants.

The complexing properties of these compounds have also been studied in the context of their interaction with biomolecules. researchgate.net

Development of Supramolecular Assemblies, Dendrimers, and Nano-delivery Systems

The ability of s-triazine, 2,4-diamino-6-(1-piperazinyl)- to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies.

Supramolecular Assemblies:

The self-association of 2,4-diamino-1,3,5-triazine derivatives has been studied in detail, revealing the formation of various hydrogen-bonded networks, including pseudo-honeycomb and corrugated rosette layers.

Dendrimers:

As mentioned earlier, the triazine core is a key component in the synthesis of dendrimers. researchgate.netroyalsocietypublishing.org The piperazinyl group can be used to link multiple triazine units together, leading to the formation of higher-generation dendrimers with complex architectures. royalsocietypublishing.orgnih.gov These dendrimers have been investigated for their potential as non-viral vectors for RNAi and as scaffolds for the display of bioactive agents. nih.govrsc.org

Nano-delivery Systems:

Future Directions and Emerging Research Avenues for S Triazine, 2,4 Diamino 6 1 Piperazinyl

Integration with Advanced Drug Delivery Systems (Focus on Chemical Conjugation and Release Mechanisms)

The s-triazine core is an excellent platform for developing sophisticated drug delivery systems due to its capacity for multi-vector functionalization. nih.gov Future research will focus on the chemical conjugation of s-Triazine, 2,4-diamino-6-(1-piperazinyl)- to various entities to enhance therapeutic efficacy, target specificity, and controlled release.

Chemical Conjugation: The reactivity of the triazine ring allows for the sequential and controlled attachment of different molecules. nih.govresearchgate.net This is achieved by exploiting the decreasing reactivity of the chlorine atoms on the precursor 2,4,6-trichloro-1,3,5-triazine (TCT) with each successive nucleophilic substitution, a process that can be controlled by temperature. nih.govresearchgate.net This allows for the precise chemical conjugation of:

Targeting Ligands: Attaching molecules that bind to specific receptors on cancer cells or other pathological tissues to ensure site-specific drug accumulation.

Payloads: Covalently linking potent therapeutic agents to the triazine backbone.

Solubilizing Moieties: Incorporating groups like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic profile of the conjugate.

The piperazine (B1678402) group on s-Triazine, 2,4-diamino-6-(1-piperazinyl)- can serve as a key attachment point for further modification, or the diamino groups can be functionalized to create a multifunctional delivery vehicle. This tri-orthogonal nature is fundamental to its application in creating complex bioconjugates. nih.govresearchgate.net

Release Mechanisms: A critical aspect of advanced drug delivery is the controlled release of the therapeutic payload at the target site. For s-triazine-based systems, this can be engineered through several mechanisms:

pH-Sensitive Linkers: Incorporating linkers (e.g., hydrazones) that are stable at physiological pH (7.4) but cleave in the acidic microenvironment of tumors or endosomes, releasing the active drug.

Enzyme-Labile Linkers: Using peptide sequences or other motifs that are specifically cleaved by enzymes overexpressed in target tissues, such as certain proteases in the tumor microenvironment.

Redox-Responsive Linkers: Employing disulfide bonds that are cleaved in the reducing environment inside cells, releasing the conjugated drug.

Research in this area will focus on designing and synthesizing novel s-triazine conjugates that can respond to specific biological triggers, thereby minimizing off-target effects and maximizing therapeutic outcomes. nih.gov

Design of Hybrid Molecules and Multifunctional s-Triazine, 2,4-diamino-6-(1-piperazinyl)- Systems

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. The s-triazine scaffold is an ideal template for creating such hybrid molecules. mdpi.comresearchgate.net

Hybrid Molecule Design: Researchers are actively designing hybrids that link the 2,4-diamino-s-triazine core with other biologically active moieties. For instance, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins have been synthesized and evaluated for their cytotoxic properties. mdpi.comresearchgate.net In one study, a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds were created by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. mdpi.com The resulting hybrids demonstrated significant in vitro anticancer activity, with one of the most potent compounds featuring a 4-phenylpiperazin-1-yl moiety on the triazine ring. mdpi.comresearchgate.net This highlights the potential of combining the s-triazine-piperazine structure with other pharmacophores to create novel anticancer agents. mdpi.comnih.gov

Multifunctional Systems: Beyond combining two therapeutic agents, the s-triazine core allows for the development of multifunctional systems that can perform several tasks simultaneously. For example, s-triazine-BODIPY conjugates are being explored as theranostic agents. researchgate.net In these systems, the s-triazine can be functionalized with targeting groups and therapeutic payloads, while the BODIPY dye provides fluorescence for imaging and diagnosis. The integration of these scaffolds allows for tailored photophysical properties, making them suitable for applications like photodynamic therapy. researchgate.net Future work will likely involve creating more complex systems where s-Triazine, 2,4-diamino-6-(1-piperazinyl)- acts as a central hub connecting imaging agents, targeting ligands, and therapeutic molecules.

| Hybrid Molecule Series | Constituent Moieties | Key Research Finding | Reference |

|---|---|---|---|

| Triazine-Coumarin Hybrids | 2,4-diamino-1,3,5-triazine and 2-imino-coumarin | A hybrid with a 4-phenylpiperazin-1-yl group on the triazine ring showed the greatest cytotoxic activity against five human cancer cell lines, with IC50 values ranging from 1.51–2.60 μM. | mdpi.comnih.gov |

| Triazine-Genistein Conjugates | s-Triazine and Genistein | Hybrids exhibited notable action against breast, cervical, prostate, and liver cancer cell lines. The derivative with 4-methyl piperidine (B6355638) was the most potent. | nih.gov |

| Triazine-Chalcone Hybrids | 4,6-diamino-1,2-dihydro-1,3,5-triazine and Chalcone | Compounds acted as potent cytotoxic agents against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines. | nih.gov |

Advancements in Green Chemistry Methodologies for Synthesis and Industrial-Scale Production

The growing emphasis on environmental sustainability is driving the adoption of green chemistry principles in pharmaceutical manufacturing. Future research on s-Triazine, 2,4-diamino-6-(1-piperazinyl)- will prioritize the development of eco-friendly, efficient, and scalable synthetic methods.

Green Synthesis Methodologies: Conventional methods for synthesizing s-triazine derivatives often require harsh reaction conditions and organic solvents. chim.it Modern, greener alternatives are being actively developed:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and the use of solvents. rsc.orgresearchgate.net For example, 2,4-diamino-1,3,5-triazines have been successfully prepared by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a method noted for its simplicity and efficiency. rsc.orgresearchgate.net In some protocols, microwave assistance can achieve high yields in as little as 150 seconds. mdpi.com

Sonochemical Methods: Ultrasound-assisted synthesis is another green approach that can accelerate reactions, often using water as a solvent. nih.gov This method has been shown to produce 1,3,5-triazine (B166579) derivatives in just 5 minutes with yields over 75%. nih.gov Analysis has suggested that a sonochemical protocol can be significantly "greener" than classical heating methods. nih.gov

Solvent-Free Reactions: The cyclotrimerization of nitriles to form the triazine ring can be performed under solvent-free conditions using catalysts like silica (B1680970) gel-supported Lewis acids, which is an environmentally benign procedure. chim.it

Industrial-Scale Production: The principles of green chemistry are directly applicable to improving industrial-scale production. Methodologies like microwave and ultrasound-assisted synthesis are attractive for large-scale manufacturing because they can enhance efficiency and reduce waste. mdpi.comresearchgate.net The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave or sonochemical methods can further improve process efficiency by facilitating the transfer of reagents between different phases. mdpi.com Future efforts will focus on optimizing these green protocols to ensure they are robust, cost-effective, and scalable for the industrial production of s-triazine-based compounds.

Interdisciplinary Research Integrating Computational Predictions with Experimental Validation for Enhanced Discovery

The integration of computational chemistry with traditional experimental synthesis and testing is accelerating the drug discovery process. This interdisciplinary approach allows for the rational design of novel s-triazine derivatives with enhanced properties.

Computational Predictions: In silico methods are increasingly used to design and screen virtual libraries of s-triazine compounds before committing to costly and time-consuming synthesis.

Molecular Docking and Dynamics: These techniques are used to predict how s-triazine derivatives will bind to specific biological targets, such as protein kinases or enzymes. nih.gov This provides insight into the structure-activity relationship (SAR) and helps prioritize candidates for synthesis. nih.gov

Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations can predict the molecular structures, electronic properties, and spectroscopic signatures (e.g., NMR spectra) of new compounds. mdpi.comrsc.org This aids in structure verification and understanding the molecule's intrinsic properties.

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives, helping to identify compounds with favorable drug-like properties early in the discovery pipeline. mdpi.comresearchgate.net

Experimental Validation: The most promising candidates identified through computational screening are then synthesized and subjected to rigorous experimental validation. nih.gov This crucial step involves:

Chemical Synthesis: Preparing the computationally designed molecules in the lab.

Structural Characterization: Confirming the structure of the synthesized compounds using techniques like NMR spectroscopy and X-ray crystallography. mdpi.com

Biological Evaluation: Testing the compounds in vitro using biochemical and cell-based assays to measure their activity against the intended biological target and validate the computational predictions. nih.govijpras.com

This iterative cycle of computational design, synthesis, and experimental validation creates a powerful feedback loop that enhances the efficiency and success rate of discovering novel and effective s-Triazine, 2,4-diamino-6-(1-piperazinyl)- based therapeutics and materials. nih.gov

Q & A

Basic Question: What are the established synthetic routes for preparing 2,4-diamino-6-(1-piperazinyl)-s-triazine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Piperazine is introduced at the 6-position by reacting with cyanuric chloride under controlled conditions (e.g., low temperature, inert atmosphere), followed by sequential substitution with ammonia or amines at the 2- and 4-positions. For example, in the synthesis of structurally similar almitrine, cyanuric chloride reacts with 1-[bis-(p-fluorophenyl)methyl]piperazine in a stepwise manner, requiring precise stoichiometry and temperature control (40–60°C) to avoid side reactions . Yield optimization often involves using polar aprotic solvents (e.g., dimethylacetamide) and catalysts like triethylamine to enhance nucleophilicity.

Advanced Question: How do structural modifications at the piperazine or triazine moieties affect biological activity, and what computational tools validate these structure-activity relationships (SAR)?

Methodological Answer:

Substituents on the piperazine ring or triazine core significantly influence bioactivity. For instance, replacing the piperazine with a furyl group (as in 2,4-diamino-6-(2-furyl)-s-triazine) enhances insecticidal activity in houseflies but not in screwworms, suggesting species-specific target interactions . Computational SAR analysis involves:

- Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like acetylcholinesterase.

- QSAR modeling using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate substituent effects with activity .

- Molecular dynamics simulations to assess stability of ligand-target complexes. Experimental validation via enzyme inhibition assays or in vivo toxicity studies is critical to confirm predictions.

Advanced Question: What strategies are employed to resolve contradictions in biological activity data across species (e.g., houseflies vs. boll weevils)?

Methodological Answer:

Discrepancies in activity, such as the high efficacy of 2,4-diamino-6-(2-furyl)-s-triazine in houseflies but inactivity in boll weevils , require:

- Comparative metabolic profiling : Assess species-specific detoxification pathways (e.g., cytochrome P450 activity) using LC-MS/MS.

- Target ortholog analysis : Clone and express putative target proteins from different species for in vitro inhibition assays.

- Transcriptomic studies : Identify differentially expressed genes post-exposure via RNA sequencing to uncover resistance mechanisms.

Basic Question: What analytical techniques are essential for characterizing the purity and stability of 2,4-diamino-6-(1-piperazinyl)-s-triazine?

Methodological Answer:

- HPLC-UV/HRMS : Quantify purity and detect degradation products (e.g., hydrolyzed triazine rings).

- NMR (¹H/¹³C) : Confirm substitution patterns and piperazine conformation. For example, coupling constants in ¹H NMR distinguish equatorial/axial piperazine protons .

- Thermogravimetric analysis (TGA) : Determine thermal stability; derivatives with aryl substituents show higher decomposition temperatures (>250°C) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and polymorphism .

Advanced Question: How can 2,4-diamino-6-(1-piperazinyl)-s-triazine be integrated into functional materials (e.g., polymers or coordination complexes)?

Methodological Answer:

- Polymer synthesis : Incorporate the triazine-piperazine unit as a monomer in polyamides via condensation with diacids. For example, s-triazine-based polyamides exhibit high thermal stability (Tg > 300°C) and are synthesized using Yamazaki-Higashi phosphorylation .

- Coordination chemistry : The triazine’s nitrogen atoms act as ligands for metal ions. A copper(II) complex with a triazine derivative demonstrated DNA-binding via UV-vis titration and ethidium bromide displacement assays .

Advanced Question: What methodologies are used to predict and optimize the physicochemical properties (e.g., solubility, logP) of s-triazine derivatives?

Methodological Answer:

- QSRR (Quantitative Structure-Retention Relationship) analysis : Correlate HPLC retention times with computed descriptors (e.g., ACD/Labs Percepta for logP/logS prediction) .

- Co-solvent solubility assays : Use DMSO/water mixtures to measure aqueous solubility, critical for in vivo studies.

- Hansen solubility parameters : Guide solvent selection for crystallization or formulation by matching HSP values .

Advanced Question: How do electronic effects of substituents on the triazine ring influence photophysical properties (e.g., fluorescence) in optoelectronic applications?

Methodological Answer:

Electron-donating groups (e.g., dimethylamino) redshift absorption/emission spectra via conjugation. For example, 2,4-dimethyl-6-(p-N,N-dimethylaminostyryl)-s-triazine exhibits strong fluorescence (λem ≈ 450 nm) due to extended π-delocalization. Characterization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.